1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
Description
1-[2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a pyrrole-based trifluoromethyl ketone derivative. Its structure comprises a 2,5-dimethylpyrrole core substituted at the 1-position with a 4-nitrophenyl group and at the 3-position with a trifluoroacetyl moiety. The 4-nitrophenyl group introduces strong electron-withdrawing properties, while the trifluoromethyl ketone enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-7-12(13(20)14(15,16)17)9(2)18(8)10-3-5-11(6-4-10)19(21)22/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQIELWSLUIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives, which are structurally similar, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities are typically the result of the compound’s interaction with its target receptors, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
1-[2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone is a compound of significant interest due to its potential biological activities. Its unique structure, featuring a pyrrole ring and a trifluoroethanone moiety, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H11F3N2O3
- Molecular Weight : 312.24 g/mol
- CAS Number : 633318-59-9
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on cell growth, metabolic processes, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, related pyrrole derivatives have been shown to suppress cell growth and enhance glucose uptake in cancer cell lines . This suggests that the compound may modulate metabolic pathways critical for tumor growth.
The proposed mechanism involves the modulation of cellular energy metabolism. The compound has been observed to increase intracellular adenosine triphosphate (ATP) levels while suppressing galactosylation processes critical for monoclonal antibody production . This dual action could make it a candidate for enhancing therapeutic antibody production in biopharmaceutical applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the 2,5-dimethylpyrrole component is crucial for the biological activity of related compounds. Modifications to this core structure significantly influence efficacy and potency .
| Component | Activity Level | Notes |
|---|---|---|
| 2,5-Dimethylpyrrole | High | Most effective structural component |
| Nitro group | Moderate | Enhances interaction with biological targets |
Case Study 1: Enhanced Monoclonal Antibody Production
In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, supplementation with a derivative of this compound resulted in a 1.5-fold increase in monoclonal antibody concentration compared to control conditions. The study highlighted improved cell viability and productivity metrics under supplemented conditions .
Case Study 2: Antibacterial Properties
Related pyrrole derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This positions compounds like this compound as potential candidates for further development in antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone with structurally related compounds from the evidence:
Key Observations
Electron-Withdrawing Substituents :
- The 4-nitrophenyl group in the target compound enhances electrophilicity compared to 4-chlorophenyl () or 4-trifluoromethoxyphenyl () analogues. This may improve binding to microbial targets but could reduce solubility .
- Pyrazole derivatives with 4-nitrophenyl groups (e.g., compound 4 in ) exhibit superior antimicrobial activity against B. mycoides (MIC = 12.5 μg/mL), suggesting the nitro group’s role in bioactivity .
Trifluoromethyl Ketone vs. Chloroacetyl :
- The trifluoroacetyl group in the target compound increases metabolic stability compared to chloroacetyl derivatives (). However, chloroacetyl analogues show broader antimicrobial spectra, possibly due to enhanced reactivity .
Antimicrobial Performance: Pyrazole-based 1,3,4-thiadiazole derivatives (e.g., compound 13a) with 4-nitrophenyl groups demonstrate potent activity against gram-positive bacteria (B. albicans and E. coli . This trend is expected to extend to the pyrrole-based target compound.
Synthetic Flexibility: Pyrrole derivatives are synthesized via cyclization of hydrazine intermediates (), while pyrazole analogues use acetylacetone and hydrazonoyl bromides (). The trifluoroacetyl group may require specialized fluorination steps, as seen in trifluoromethoxy-substituted compounds ().
Q & A
Q. What are the established synthetic routes for preparing 1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting N-{1-(4-nitrophenyl)vinyl}acetamide with substituted acetylenes in the presence of a ruthenium catalyst (e.g., [Cp*RuCl(cod)]). For example:
- Reagent : 1,2-bis(4-fluorophenyl)acetylene and N-{1-(4-nitrophenyl)vinyl}acetamide.
- Conditions : 22-hour reaction time, purified via silica gel chromatography (n-hexane/EtOAc, 20:1) to yield 67% product .
- Key Parameters : Catalyst loading, solvent polarity, and temperature control to avoid side reactions.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on multi-spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C–C bond lengths averaging 1.48 Å in pyrrole rings) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent environments (e.g., trifluoromethyl groups at δ ~110–120 ppm in <sup>19</sup>F NMR) .
- HR-MS : Validates molecular formula (e.g., C24H16F2N2O3 with m/z 418.11) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to analyze substituent effects on the compound’s electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., nitro and trifluoromethyl groups) influencing nucleophilic attack sites .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions (e.g., gap ~4.2 eV for nitro-substituted derivatives) .
- Substituent Hammett Constants : Correlate para-nitro groups (σp = +1.27) with enhanced electrophilicity .
Q. What challenges arise in interpreting NMR data for this compound, particularly <sup>19</sup>F NMR, and how are they resolved?
- Methodological Answer :
- Challenge : Signal splitting due to coupling between fluorine atoms and adjacent protons (e.g., trifluoromethyl groups coupling with pyrrole protons).
- Resolution : Use high-field NMR (≥500 MHz) and decoupling techniques. Assign peaks via <sup>19</sup>F-<sup>1</sup>H HSQC to map spatial relationships .
- Validation : Compare experimental shifts with computed chemical shifts (DFT) .
Q. How can researchers design experiments to probe the compound’s potential biological activity, such as anticancer properties?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Tubulin Polymerization Inhibition : Monitor fluorescence changes in microtubule assembly assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro to methoxy) to assess potency trends .
Q. How are contradictory spectral or crystallographic data resolved for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Combine XRD with solid-state NMR to address discrepancies in bond-length assignments .
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., flexible pyrrole rings at 100 K vs. room temperature) .
- Database Comparison : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
